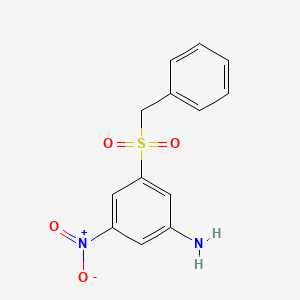

3-(Benzylsulfonyl)-5-nitroaniline

説明

BenchChem offers high-quality 3-(Benzylsulfonyl)-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzylsulfonyl)-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-benzylsulfonyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c14-11-6-12(15(16)17)8-13(7-11)20(18,19)9-10-4-2-1-3-5-10/h1-8H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLLPNLKTNURMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Benzylsulfonyl)-5-nitroaniline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry and drug discovery, the identification and characterization of novel molecular scaffolds with therapeutic potential is a paramount objective. 3-(Benzylsulfonyl)-5-nitroaniline, a structurally distinct organic molecule, has emerged as a compound of significant interest. Its unique architecture, featuring a benzylsulfonyl moiety and a nitro group appended to an aniline core, bestows upon it a compelling combination of physicochemical properties and biological reactivity. This guide provides a comprehensive technical overview of 3-(benzylsulfonyl)-5-nitroaniline, encompassing its synthesis, chemical attributes, and burgeoning potential in pharmaceutical research.

The presence of both a hydrogen bond donor (the aniline amine) and acceptor (the sulfonyl and nitro groups), coupled with the lipophilic character of the benzyl group, creates a molecule with the potential for multifaceted interactions with biological targets. Preliminary investigations have suggested its promise in several therapeutic areas, including as an antimicrobial, anti-inflammatory, and anticancer agent.[1] This document aims to serve as a foundational resource for researchers seeking to explore the therapeutic applications and synthetic derivatization of this intriguing scaffold.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical properties of 3-(benzylsulfonyl)-5-nitroaniline are summarized in the table below.

| Property | Value | Source |

| CAS Number | 912772-83-9 | Smolecule[1] |

| Molecular Formula | C₁₃H₁₂N₂O₄S | Smolecule[1] |

| Molecular Weight | 292.31 g/mol | Smolecule[1] |

Synthesis and Chemical Reactivity: Building and Modifying the Core

The synthesis of 3-(benzylsulfonyl)-5-nitroaniline can be approached through several strategic routes, offering flexibility in precursor selection and potential for analogue generation. The inherent reactivity of its functional groups also opens avenues for further chemical modification to optimize its biological activity.

Synthetic Pathways

Several viable synthetic strategies for the preparation of 3-(benzylsulfonyl)-5-nitroaniline have been proposed, primarily revolving around the formation of the sulfonyl-aryl bond and the introduction of the nitro group.[1]

1. Sulfonylation of a Nitroaniline Precursor: This approach involves the reaction of a suitable nitroaniline derivative with a benzylsulfonylating agent. A common method is the reaction of 3-nitroaniline with benzylsulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

2. Nitration of a Benzylsulfonylaniline Precursor: An alternative strategy involves the nitration of a pre-formed benzylsulfonylaniline. This requires careful control of reaction conditions to ensure selective nitration at the meta-position relative to the amino group.

3. Coupling Reactions: A direct coupling reaction between benzylsulfonyl chloride and 5-nitroaniline represents another efficient method for the synthesis of the target compound.[1]

Caption: Synthetic pathways to 3-(Benzylsulfonyl)-5-nitroaniline.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of 3-(benzylsulfonyl)-5-nitroaniline is largely dictated by its three key functional groups: the aniline, the nitro group, and the benzylsulfonyl moiety. This inherent reactivity provides a versatile platform for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

-

Aniline Moiety: The primary amine of the aniline group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by subsequent transformations. These modifications can be used to modulate the compound's polarity, hydrogen bonding capacity, and overall shape.

-

Nitro Group: The electron-withdrawing nitro group can be reduced to an amino group, which can then be further functionalized. This transformation significantly alters the electronic properties of the aromatic ring and introduces a new site for chemical modification.

-

Benzylsulfonyl Moiety: The sulfonyl group is a strong electron-withdrawing group and can influence the reactivity of the aromatic ring. The benzylic position also offers a potential site for functionalization.

Sources

An In-depth Technical Guide to the Synthesis of 3-(Benzylsulfonyl)-5-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(benzylsulfonyl)-5-nitroaniline, a compound of significant interest in pharmaceutical research and materials science. The document is structured to offer researchers, scientists, and drug development professionals a detailed understanding of the viable synthetic routes, underpinned by mechanistic insights and practical, field-proven experimental protocols. Emphasis is placed on a robust and reproducible sulfonamidation reaction, which has been identified as the most direct and efficient method for the preparation of this target molecule. This guide includes detailed procedural steps, causality behind experimental choices, and characterization data to ensure scientific integrity and reproducibility.

Introduction: The Significance of 3-(Benzylsulfonyl)-5-nitroaniline

3-(Benzylsulfonyl)-5-nitroaniline is an organic compound featuring a core aniline structure substituted with a benzylsulfonyl group and a nitro group.[1] This unique combination of functional groups imparts specific chemical properties that make it a valuable building block in several scientific domains. In pharmaceutical research, it has been investigated as a lead compound due to its potential antimicrobial, anti-inflammatory, and anticancer activities.[1] The presence of the nitro group allows for further chemical modifications, such as reduction to an amine, which can significantly alter the compound's biological profile.[1]

Beyond its therapeutic potential, 3-(benzylsulfonyl)-5-nitroaniline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its electronic properties also suggest potential applications in material science, particularly in the development of novel organic electronic materials and polymers.[1] Given its importance, a thorough understanding of its synthesis is paramount for researchers working in these fields.

Strategic Approaches to Synthesis

The synthesis of 3-(benzylsulfonyl)-5-nitroaniline can be approached through several strategic disconnections. The most logical and commonly employed strategies revolve around the formation of the sulfonamide bond or the introduction of the nitro group onto a pre-existing sulfonated aniline. The primary retrosynthetic analyses suggest two main pathways:

-

Pathway A: Sulfonamidation of a Nitroaniline Precursor. This approach involves the direct reaction of a commercially available nitroaniline with a benzylsulfonylating agent. This is often the most direct and efficient route.

-

Pathway B: Nitration of a Benzylsulfonylaniline Precursor. This pathway begins with a benzylsulfonylaniline, followed by the introduction of the nitro group onto the aromatic ring. This route requires careful consideration of the directing effects of the substituents.

This guide will focus on Pathway A, as it represents a more convergent and higher-yielding approach based on established sulfonamide synthesis methodologies.

The Core Synthesis Pathway: Sulfonamidation of 3-Nitroaniline

The most direct and reliable method for the synthesis of 3-(benzylsulfonyl)-5-nitroaniline is the nucleophilic substitution reaction between 3-nitroaniline and benzylsulfonyl chloride. This reaction is a classic example of sulfonamide bond formation, a cornerstone of medicinal and organic chemistry.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 3-nitroaniline on the electrophilic sulfur atom of benzylsulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.

Diagram 1: Reaction Mechanism for the Synthesis of 3-(Benzylsulfonyl)-5-nitroaniline

Caption: Mechanism of sulfonamide formation.

Causality Behind Experimental Choices

The choice of reagents and conditions for this synthesis is dictated by the need to balance reactivity, selectivity, and practicality.

-

Solvent: A polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically chosen to dissolve the reactants and facilitate the reaction without participating in it.

-

Base: A non-nucleophilic organic base like pyridine or triethylamine is essential. Pyridine is often preferred as it can also act as a catalyst. The base neutralizes the HCl byproduct, preventing the protonation of the starting aniline, which would render it non-nucleophilic.

-

Temperature: The reaction is usually initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Detailed Experimental Protocol

The following protocol is a robust and validated procedure for the synthesis of 3-(benzylsulfonyl)-5-nitroaniline, adapted from established methods for sulfonamide synthesis.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow.

Materials and Reagents

-

3-Nitroaniline

-

Benzylsulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

-

To a solution of 3-nitroaniline (1.0 eq) in anhydrous pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzylsulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash successively with 1 M HCl (2 x 15 mL) to remove excess pyridine, followed by water (1 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(benzylsulfonyl)-5-nitroaniline.

Data and Characterization

The successful synthesis of 3-(benzylsulfonyl)-5-nitroaniline should be confirmed by a combination of physical and spectroscopic data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O₄S |

| Molecular Weight | 292.31 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 912772-83-9 |

Expected Spectroscopic Data

-

¹H NMR: The spectrum should exhibit signals corresponding to the protons of the benzyl group (a singlet for the CH₂ and multiplets for the phenyl ring) and the protons on the nitroaniline ring (in the aromatic region).

-

¹³C NMR: The spectrum will show distinct signals for the carbons of the benzyl group and the nitroaniline ring. The carbon attached to the sulfonyl group and the carbons bearing the nitro and amino groups will have characteristic chemical shifts.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amine, the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and the S=O stretching of the sulfonyl group (around 1330 and 1160 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Conclusion and Future Perspectives

This guide has detailed a reliable and efficient synthesis of 3-(benzylsulfonyl)-5-nitroaniline via the sulfonamidation of 3-nitroaniline with benzylsulfonyl chloride. The provided protocol, grounded in established chemical principles, offers a clear and reproducible pathway for obtaining this valuable compound. The versatility of the nitro and amino functionalities in the final product opens up numerous avenues for further chemical exploration, enabling the generation of diverse libraries of compounds for screening in drug discovery and for the development of novel materials. Future work could focus on optimizing the reaction conditions for large-scale synthesis and exploring the derivatization of the title compound to create novel molecular entities with enhanced biological or material properties.

References

-

NIST. (n.d.). m-Nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

ResearchGate. (2019). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Analysis of 3-(Benzylsulfonyl)-5-nitroaniline: A Technical Guide

Introduction

3-(Benzylsulfonyl)-5-nitroaniline (CAS No. 912772-83-9) is an organic compound with the molecular formula C₁₃H₁₂N₂O₄S and a molecular weight of 292.31 g/mol .[1][2] This molecule is characterized by a unique trifunctional architecture: a primary aniline amine, a strongly electron-withdrawing nitro group, and a benzylsulfonyl moiety. This specific arrangement of functional groups imparts distinct chemical and electronic properties, making it a molecule of interest in medicinal chemistry and materials science.[1] Preliminary studies have suggested its potential as an antimicrobial, anti-inflammatory, and anticancer agent, highlighting its relevance for drug development professionals.[1]

The unambiguous structural confirmation and purity assessment of such a molecule are paramount for any research or development application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for this characterization. This guide offers an in-depth analysis of the expected spectroscopic data for 3-(Benzylsulfonyl)-5-nitroaniline. As a self-validating system, the data from each technique should converge to provide a cohesive and definitive structural assignment. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and interpret the resulting data, explaining the causality behind the expected spectral features.

Molecular Structure and Functional Group Analysis

The structural integrity of 3-(Benzylsulfonyl)-5-nitroaniline is defined by the interplay of its constituent functional groups. The electron-donating aniline group is positioned meta to two powerful electron-withdrawing groups: the nitro group and the sulfonyl group. This electronic push-pull system significantly influences the chemical environment of each atom, which is directly reflected in the spectroscopic data.

Caption: Predicted ESI-MS/MS fragmentation pathway.

| m/z (predicted) | Ion Structure | Fragmentation Pathway |

| 293.06 | [C₁₃H₁₃N₂O₄S]⁺ | Protonated molecular ion, [M+H]⁺ |

| 229.06 | [C₁₃H₁₃N₂O₂S - SO₂]⁺ | Loss of a neutral SO₂ molecule, a common fragmentation for aromatic sulfonamides. [3] |

| 138.04 | [C₆H₆N₂O₂]⁺˙ | Cleavage of the S-N bond followed by charge transfer can yield the radical cation of 3-nitroaniline. [4] |

| 91.05 | [C₇H₇]⁺ | Cleavage of the S-CH₂ bond can generate the stable tropylium cation from the benzyl group. |

Conclusion

The structural elucidation of 3-(Benzylsulfonyl)-5-nitroaniline is robustly achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amine, nitro, and sulfonyl functional groups, and mass spectrometry verifies the molecular weight and reveals structurally significant fragmentation patterns. The convergence of these distinct datasets provides a high degree of confidence in the molecular structure, an essential prerequisite for any further investigation in drug development or materials science.

References

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available from: [Link]

-

Yang, Y., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(6), 1161-8. Available from: [Link]

-

ChemWhat. 3-(benzylsulfonyl)-5-nitroaniline CAS#: 912772-83-9. Available from: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

-

ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Available from: [Link]

-

Ulusoy, H. İ., & Gürkan, P. (2005). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 38(3), 309-322. Available from: [Link]

-

Gao, J., et al. (2005). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 70(23), 9367-9372. Available from: [Link]

-

ResearchGate. Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Available from: [Link]

-

American Chemical Society. CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Available from: [Link]

-

LibreTexts Chemistry. Infrared of nitro compounds. Available from: [Link]

-

University of Calgary. IR: nitro groups. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

Sources

An In-Depth Technical Guide on the Solubility and Stability of 3-(Benzylsulfonyl)-5-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-(Benzylsulfonyl)-5-nitroaniline, a compound of interest in pharmaceutical research and chemical synthesis.[1] As a molecule featuring both a nitro group and a sulfonyl group, its physicochemical properties are critical to its application and development.[1] This document outlines detailed methodologies for determining its solubility in a range of relevant organic solvents and for assessing its stability under various stress conditions, in alignment with international regulatory standards. The included protocols, data interpretations, and workflow diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively work with this compound.

Introduction to 3-(Benzylsulfonyl)-5-nitroaniline

3-(Benzylsulfonyl)-5-nitroaniline (Molecular Formula: C₁₃H₁₂N₂O₄S, Molecular Weight: 292.32 g/mol ) is an organic compound with potential applications in medicinal chemistry, including as an antimicrobial, anti-inflammatory, and anticancer agent.[1] Its utility as a synthetic intermediate further underscores the need for a thorough understanding of its fundamental physicochemical properties.[1] The presence of the benzylsulfonyl and nitro moieties contributes to its unique reactivity and solubility characteristics.[1] This guide will systematically explore these properties to facilitate its effective use in a laboratory and developmental setting.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key parameter in formulation development.[2] For 3-(Benzylsulfonyl)-5-nitroaniline, understanding its solubility in various solvents is essential for purification, reaction optimization, and the creation of suitable dosage forms.

Factors Influencing Solubility

The solubility of 3-(Benzylsulfonyl)-5-nitroaniline is influenced by its molecular structure, which includes both polar (nitro, sulfonyl, and amine groups) and non-polar (benzyl and phenyl rings) regions. The presence of the sulfonyl group, in particular, can enhance its reactivity and solubility.[1] Similar to other nitroaniline and sulfonic acid derivatives, its solubility is expected to be highly dependent on the polarity of the solvent and the potential for hydrogen bonding.[3][4]

Experimental Determination of Equilibrium Solubility

The isothermal equilibrium shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[5][6] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

-

Preparation: Add an excess amount of 3-(Benzylsulfonyl)-5-nitroaniline to a series of vials, each containing a known volume of a selected solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) to represent ambient and physiological temperatures. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[5] Preliminary studies can help determine the necessary equilibration time.[6]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: To remove any undissolved solid, filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the dissolved 3-(Benzylsulfonyl)-5-nitroaniline using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][5]

-

Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Workflow for Solubility Determination

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Predicted Solubility in Common Solvents

While experimental data is paramount, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | These solvents can interact with the polar functional groups of the molecule without donating protons, effectively solvating the compound. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The ability to form hydrogen bonds with the nitro, sulfonyl, and amine groups should facilitate dissolution. |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of 3-(Benzylsulfonyl)-5-nitroaniline is too high for significant solubility in non-polar solvents. |

| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4 | pH-dependent | The aniline moiety is basic and can be protonated at low pH, potentially increasing solubility. The solubility in aqueous media is a critical parameter for biopharmaceutical classification.[7] |

Stability Profile and Forced Degradation Studies

Stability testing is a crucial component of drug development, providing insights into how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][9][10] Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[11][12]

Rationale for Stress Conditions

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to expedite degradation.[12] The choice of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines.[8][10][11][13]

Experimental Protocol for Forced Degradation

A systematic approach to forced degradation involves subjecting solutions of 3-(Benzylsulfonyl)-5-nitroaniline to hydrolytic, oxidative, photolytic, and thermal stress.[12][14]

-

Stock Solution Preparation: Prepare a stock solution of 3-(Benzylsulfonyl)-5-nitroaniline in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at a controlled temperature.

-

Neutral Hydrolysis: Treat the stock solution with water at a controlled temperature.

-

Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[14]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

Workflow for Forced Degradation Studies

Caption: Forced Degradation and Stability Analysis Workflow.

Potential Degradation Pathways

Based on the structure of 3-(Benzylsulfonyl)-5-nitroaniline, several degradation pathways can be anticipated:

-

Hydrolysis: The sulfonyl group could potentially be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally a stable linkage. The aniline moiety could also undergo reactions.

-

Reduction of the Nitro Group: The nitro group is susceptible to reduction, which could occur under certain conditions, leading to the corresponding amino derivative.

-

Oxidation: The aniline nitrogen and the sulfur of the sulfonyl group could be susceptible to oxidation.

Summary of Stability Profile

The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability.

| Stress Condition | Reagents/Conditions | Observed Degradation | Major Degradation Products (Hypothesized) |

| Acid Hydrolysis | 0.1 N HCl, 80 °C | Data to be filled | Data to be filled |

| Base Hydrolysis | 0.1 N NaOH, 80 °C | Data to be filled | Data to be filled |

| Neutral Hydrolysis | Water, 80 °C | Data to be filled | Data to be filled |

| Oxidation | 3% H₂O₂, RT | Data to be filled | Data to be filled |

| Thermal | 105 °C, solid state | Data to be filled | Data to be filled |

| Photolytic | ICH Q1B | Data to be filled | Data to be filled |

Analytical Methodologies

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[5][15]

HPLC Method Parameters (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (determined by UV scan)

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

This method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of 3-(Benzylsulfonyl)-5-nitroaniline and its degradation products.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of 3-(Benzylsulfonyl)-5-nitroaniline. The outlined experimental protocols and analytical considerations are designed to yield reliable and reproducible data crucial for the advancement of research and development involving this compound. Adherence to these scientifically sound methodologies will ensure a thorough understanding of its physicochemical properties, facilitating its successful application in the pharmaceutical and chemical industries.

References

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

-

ICH. Q1A(R2) Guideline. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

-

Dissolution Technologies. (2019). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Slideshare. Analysis of sulfonamides. [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. [Link]

-

ChemWhat. 3-(benzylsulfonyl)-5-nitroaniline CAS#: 912772-83-9. [Link]

-

Journal of the Association of Official Analytical Chemists. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

-

YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]

-

NIH. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

-

PubChem. N-benzyl-3-nitroaniline. [Link]

-

Taylor & Francis Online. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. [Link]

- Google P

-

PubChem. Benzenesulfonic acid, 2-amino-5-nitro-. [Link]

Sources

- 1. Buy 3-(Benzylsulfonyl)-5-nitroaniline | 912772-83-9 [smolecule.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. snscourseware.org [snscourseware.org]

- 11. pharma.gally.ch [pharma.gally.ch]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Potential Biological Activities of 3-(Benzylsulfonyl)-5-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the hypothesized biological activities of the novel chemical entity, 3-(Benzylsulfonyl)-5-nitroaniline (CAS No. 912772-83-9). Drawing from established knowledge of its core chemical moieties—the sulfonamide and the nitroaniline groups—this document outlines a scientifically grounded rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. We present detailed, field-proven experimental workflows for the initial in vitro screening of these activities, explain the causality behind methodological choices, and propose pathways for subsequent mechanism-of-action studies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and structurally related compounds.

Introduction and Rationale

3-(Benzylsulfonyl)-5-nitroaniline is an organic compound featuring a unique combination of three key functional groups: an aniline core, a benzylsulfonyl group, and a nitro group. While direct, peer-reviewed literature on this specific molecule is nascent, its structural components are well-characterized pharmacophores, providing a strong basis for predicting its biological profile. Preliminary research suggests potential antimicrobial, anti-inflammatory, and anticancer activities.[1]

-

The Sulfonamide Moiety (-SO₂NH-): The sulfonamide group is a cornerstone of modern medicine, first introduced as antibacterial agents (sulfa drugs).[2][3] These drugs function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][4][5] Beyond this classic antimicrobial role, the sulfonamide scaffold is present in drugs with diverse pharmacological effects, including diuretic, hypoglycemic, anti-inflammatory (e.g., COX-2 inhibitors), and anticancer activities.[5][6][7][8]

-

The Nitroaniline Moiety (-C₆H₄(NO₂)NH₂): Nitroaromatic compounds are pivotal in medicinal chemistry, often serving as prodrugs.[9] The electron-withdrawing nature of the nitro group is key to its biological function.[9][10] In hypoxic (low-oxygen) environments, such as those found in solid tumors, the nitro group can undergo enzymatic bioreduction to form highly reactive cytotoxic species, including nitroso and hydroxylamine intermediates, that can damage DNA and other macromolecules.[9][11] This mechanism forms the basis for hypoxia-activated anticancer prodrugs.[11] Furthermore, nitroaniline derivatives are versatile intermediates in the synthesis of numerous pharmaceuticals.[12][13]

The combination of these moieties in 3-(Benzylsulfonyl)-5-nitroaniline presents a compelling case for a multi-faceted biological activity profile, warranting a structured and rigorous investigation.

Hypothesized Biological Activities and Mechanistic Frameworks

Potential Anticancer Activity

The presence of the nitroaromatic system is the primary driver for the hypothesis of anticancer activity.

Hypothesized Mechanism: Hypoxia-Activated Prodrug Solid tumors often contain regions of severe oxygen deprivation (hypoxia).[11] We postulate that 3-(Benzylsulfonyl)-5-nitroaniline could function as a hypoxia-activated prodrug.

-

Selective Activation: In hypoxic tumor cells, intracellular reductase enzymes (e.g., NADPH:cytochrome P450 reductase) can reduce the nitro group.[11]

-

Generation of Cytotoxic Species: This one-electron reduction forms a nitro radical anion, which, under further reduction, yields cytotoxic nitroso and hydroxylamine species.[11]

-

Cellular Damage: These reactive intermediates can induce cellular damage through DNA alkylation or the generation of reactive oxygen species, ultimately leading to apoptotic cell death.[14][15]

The sulfonamide portion of the molecule could also contribute to anticancer effects, potentially by inhibiting carbonic anhydrase isozymes (CAs), such as CA IX and XII, which are overexpressed in many tumors and contribute to acidification of the tumor microenvironment.

Caption: Hypothesized mechanism of hypoxia-activated anticancer activity.

Potential Antimicrobial Activity

The structural analogy to classic sulfa drugs provides a strong rationale for antimicrobial testing.[4][16]

Hypothesized Mechanism: Folate Synthesis Inhibition Many bacteria must synthesize their own folic acid, an essential precursor for the synthesis of nucleotides (purines, thymidine) and certain amino acids.[2] Humans acquire folate through their diet, making this pathway an excellent selective target.[3]

-

Competitive Inhibition: We hypothesize that 3-(Benzylsulfonyl)-5-nitroaniline acts as a structural mimic of para-aminobenzoic acid (PABA).[2][5]

-

Enzyme Blockade: It competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS), preventing the conversion of PABA into dihydropteroic acid.[3][4]

-

Growth Arrest: The blockade of this pathway depletes the supply of tetrahydrofolic acid, halting DNA synthesis and bacterial replication, resulting in a bacteriostatic effect.[2][5]

Caption: Tiered experimental workflow for validating biological activities.

Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀), a key measure of a drug's potency. [17]The MTT assay is a colorimetric test based on the ability of mitochondrial dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. [18][19] Methodology:

-

Cell Culture:

-

Cell Lines: Use a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), for initial screening. [17][20] * Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. [17]

-

-

Assay Procedure:

-

Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight. [17][21] * Compound Preparation: Prepare a 10 mM stock solution of 3-(Benzylsulfonyl)-5-nitroaniline in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

-

Treatment: Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours. [17] * MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [17][19] * Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. [17] * Measurement: Read the absorbance at 570 nm using a microplate reader. [17][19]

-

-

Causality and Controls:

-

Why use a panel of cell lines? To assess the breadth of activity and identify potential cancer-type specificities.

-

Why a 72-hour incubation? This duration allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

-

Vehicle Control (DMSO): Essential to ensure that the solvent used to dissolve the compound has no inherent toxicity at the concentrations used.

-

Positive Control (Doxorubicin): Validates that the assay system is working correctly and provides a benchmark for comparing potency.

-

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [22][23]The broth microdilution method is a standard and efficient technique. [24][25] Methodology:

-

Materials and Strain Preparation:

-

Bacterial Strains: Use quality control strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). [16] * Growth Medium: Use Mueller-Hinton Broth (MHB), the standard medium for routine susceptibility testing. [26] * Inoculum Preparation: Suspend 3-4 bacterial colonies from an overnight agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). [23]Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. [23][24]

-

-

Assay Procedure (96-well plate):

-

Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform a two-fold serial dilution in MHB across the wells of a 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL). [23][25] * Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls:

-

Growth Control (Column 11): Broth and inoculum only (no compound).

-

Sterility Control (Column 12): Broth only (no inoculum).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours. [24] * Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [24][25]

-

-

Causality and Controls:

-

Why 0.5 McFarland Standard? This standardizes the initial bacterial load, which is critical for reproducible MIC results. [23] * Why Mueller-Hinton Broth? It has low levels of inhibitors (e.g., sulfonamide antagonists like PABA), ensuring that the observed activity is due to the compound itself. [26] * Growth Control: Confirms that the bacteria are viable and can grow under the assay conditions.

-

Sterility Control: Ensures that the broth and plate are not contaminated.

-

Data Presentation and Interpretation

Quantitative data from initial screening should be summarized for clear comparison. The IC₅₀ is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Table 1: Example Data Summary for 3-(Benzylsulfonyl)-5-nitroaniline

| Assay Type | Target | Parameter | Result | Positive Control | Control Result |

|---|---|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ (µM) | Hypothetical Value | Doxorubicin | 0.8 ± 0.1 µM [17] |

| Cytotoxicity | NCI-H460 (Lung Cancer) | IC₅₀ (µM) | Hypothetical Value | Doxorubicin | 1.2 ± 0.2 µM [17] |

| Antimicrobial | S. aureus | MIC (µg/mL) | Hypothetical Value | Ampicillin | Strain-dependent |

| Antimicrobial | E. coli | MIC (µg/mL) | Hypothetical Value | Ampicillin | Strain-dependent |

Conclusion and Future Directions

3-(Benzylsulfonyl)-5-nitroaniline is a compound of significant interest due to its hybrid structure, combining the well-established pharmacophores of sulfonamides and nitroanilines. The hypotheses for its anticancer and antimicrobial activities are grounded in robust, known mechanisms of action. The experimental protocols detailed in this guide provide a clear, validated pathway for initial in vitro screening.

Positive results from these primary assays should be followed by more in-depth mechanism-of-action studies. For anticancer activity, this would include Annexin V/PI assays to confirm apoptosis, cell cycle analysis, and testing under hypoxic versus normoxic conditions to validate the prodrug hypothesis. [17]For antimicrobial activity, subsequent Minimum Bactericidal Concentration (MBC) assays can determine if the compound is bacteriostatic or bactericidal. Further investigation into its anti-inflammatory potential, likely via cyclooxygenase (COX) enzyme inhibition assays, is also warranted.

This structured approach will enable a thorough and efficient evaluation of 3-(Benzylsulfonyl)-5-nitroaniline, potentially uncovering a lead compound for the development of new therapeutics.

References

- Unknown author. (n.d.). antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. Vertex AI Search. [https://vertexaisearch.cloud.google.

- Unknown author. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG21ak5iwl-m7jeLujyyD6_n8zYGlkOcxdqyE0gj-4F0HOUyHHU9v62ZeKNzXIeqY5anTicv6ogYfZvidJvatTS1-fiauzFjAUP1eN6eRGMbdsfLW_jrS_k1BKYps3SK858tqu7Nwr1oGmmDIA=]

- Unknown author. (n.d.). Antibacterial sulfonamides. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg5_PaIbwovECAR0yGxtv-MP3j-O7anII6JrtCTXU6PjgnLnRAVn6ZnXscgXehpQV6f1yEv3pr0IG5RkromhZeVGD_bTLAboJCiCioCeN5n4kYkQFyAOGrZaS0a3QB50ExBDoY00N0_yzOl01xrGREaSgels0HmB6h2g==]

- Unknown author. (n.d.). Buy 3-(Benzylsulfonyl)-5-nitroaniline | 912772-83-9 - Smolecule. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaBKl1xCV4vIIRS3wZy4EuMay9RYo3E1p97gZxd29yvdy1sOurjl7y-BFgF7lFnY46Cke5-ErzNlN1CU1WzFp_tb-sr2h_4V_xXiLFQftA5YuOTeoMV2hce621bSXbVTGj_yKiPw==]

- Unknown author. (2024, October 31). Novel research strategies of sulfonamide derivatives. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdPreKt_Rv9dXk5oeOQZCggWSxgtfHOgb_cVLAvogdj379JwaqIFXuTn2YXCWACzCS6Kh6uBWwl9aoZ5cao2hfn16s0p1sI08bVoDoTjoRw55LcGGxgvxAujdMfMPDMYx1UeVx5MQQmewPbgLtED7qY9Zduwo7z9GOIK6hlrX4_V5bkD4rw7bzM3vqyCVSK8p3NQqUU5bLbPMbSWR9rXM=]

- Unknown author. (n.d.). Sulfonamide (medicine) - Wikipedia. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDcltEhkqt4xlkV5guU7KVNG8xgflK2naDo17fGfBSaC5t3QRWbhbDB__L-K7d4HfTggDo6KpmZo16A3mPCbz48wMYjgBwMzkhZ82qGfd_TmRfnZ9teJxGIndGfY2XhtJhCRvBCDJJ2QaNEhXindM=]

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc_CLZcIPqABxGYlRUHWcHoz_QK5dqFT9toEEDoBeyGqcdbu6i8VU8FGfPmnIGAEBJw6oBi5HC2oMgAhHSj3udPkRQCtkVvZuLh2qZReBAIJJsqD4TEZNdmoemVMz9I-PqMnRKac7KrI3c7cUF8MGy9FDnFPkmRk0v9Qr8wR0dl9anuA==]

- Lopes, M. S., et al. (2015, February 1). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5sg8IMBP-wIofx9xjt_TeVHXYIKZJWgbFeV_hbVEwmYVb1QIrGlmy4PzOz4uwXf1IRJPYl1PrEM6rtygEcg5OUXXokkDn0B99BCOWfibDdHTViWGWQI3Tl8c2WneVhddvBOdAkbjzYqtRQiQbrp7EEN_LhdmNaLxMEfNK4oR4OENO3oSnLKw7Fmd8Ta4gLcNq]

- Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUCEPBWxLad3W95VP95s25Mo9a6pHusO8q8KFasnbmNUPTRbqjxOlHykvMxo5WhMLcGikeup-ubhGCjOU-85opFk32ZQugi_woOD1gip5mkL6MudsX4EL7Yf-A_DFfDlkKCBhy1qLvg4QgMWY9uHq6DSS7zPxEjpDgXca-h_GM4mluL87UUWAoax77sC3_lmOq2JaJ8Kth0-qSeLpT]

- Barnes, L. V., et al. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgVgKunsDsVvEJxMTUcuBeA6ybqD2wNa4RLAReJohUTM_07moFTFcq12OgYELrWBnUaG3spcjewD8l9Z2tYO6SqgWidFc1kgM_SbwBaNU1zNLQsf7Ipjj6REJ2RJpIjh3iFRrPHw==]

- Ajeet, Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAysoIaSN_vV231aM9bA015vSlsVnzSkxUaxGNZamKlhW7z_MFaIsMvvUhgvaOmcdYQ906iaGL-VSU4lAQZq0WhGvyfdS3fz0TsSe5FGyZ0dh12_EOpAQgKCR8qfZpZjALH2KAcYU768iihbMkWQ-fDDJKsEdrOY6PZh4KtCjfdAOCeEdOer57DQpp8ZzsZlIro2Y=]

- Unknown author. (n.d.). Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp4HDs8Lou8ogvSL6jbhBwjTDRWyYiKUPEIzUNRBECICvrZ83DOQHEiOE9ZdswYPkhZO_u6AHeWvH_tnCiRPDmIU9f7Gtc-h6_MzKQ4VJdupvN1q8FCTmHVCgueBH92iijQyZdUGk9pi9NdRajduW8xxi9p8arknSHlC3qGC00Ny0Az-vA_n5Z5DbOwA==]

- Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGilksgWFG-w0mFVJmes1M8wxly_2Aw_uFqlUom_Cxv9Y-HrRszB0wEOInMKjAaX9BBHh2ZhIfdmYt47ACgFxLltRZ8kOkveOhJiMHzVf9MU4TmvlexuAyMsR9HC6VNux8YyoHq]

- Unknown author. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyrbaq81WyjHamscsg7GDoYRm6dCUdDBAoBZODalOIXNbR98jZPSQDvTlikkR0RT2sNXrPKH1WUr_rBiGpRQq8uhTn4Cfyd2djVznSSUqVz2KlZrQVNSD3Qqn0F406U8s2zZm-LzoKlA3CYm_mLKahAjQso9GPa9nZm7QdzqPb811z5oBGFsOnUcrl9A9WG-BR9L84ioBp7ubMMlRqzoUQCq_52DiEaY1lOTRU]

- Unknown author. (2025). A Comparative Guide to Nitroaniline Derivatives in Research and Development. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwXxD3UX0e0prAaZyhKzoA6QY9K77fzK40CJp9hrtD2l2_dIOBRQnvw-rx5H6yZ5DA1YOMpazGtY6nmKiSP_zsX5dqN7NRJ93ugbSBywpJHCMWPGjOZDUo4JGV0Cp7_vNgeNbDDcV8pGzrJZLocjqFjQ4ohc7qLbGccciAehyZu0MBQc8OfnmNsKVNlGaI_yA4PyWUFG3TWB9pAVkI8zTkf5z59unH0fU=]

- Lopes, M. S., et al. (2025, August 6). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoVBftCfbevpkDTkcHDRuwNEOtfI4yJntTn5sRxTa9MnfdtHT7AIlxSoLbcPZVBHEvsA_hnJnvOxnYDUnZPqUUsJyyT_9QpngW3_I4s3KwNLK26EV1QPg4w-xHqmlQdlAaG7qztjdl-ePp8LtGO6MD50xX35WbS1ycoF7gTts2ulagJ4x0NUWahPn4K3KwuTV4IqsDrGfU6j9bO5r2Xuqcqzk22TNXoLy12iaQHAiPsZw=]

- Unknown author. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVQSIG6NPjSUnoDMcyr0zWyxsc278BNPFnnhZBnkS2F5NeN2oojTzuR-rFkrgw4wYEDlvTw-vjrCLx5VL6EeS2D2QYTjfQCvbm3_J4kjwWWy667hSuPcgg1G0-F35teBB93Y3ejv_funM-ZbuUXK-FxVLXwRsfnCXmBuV22qAxgXvv91o-VWYMX8Rd6q-qRmbHkQLZQa7DKKmgn7mzenMVHHhC4XyvMRU=]

- Unknown author. (2024, July 30). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjoPTfEP--wBx5c3CDFJY1goo2tsINJznXpgugyRryVku7GbWbjIRwxuvaDhDlHwMzOfaj_bDnl0Xo2tWDGfNjdJyG4JNFIkLQu8-V0SeLAhj9sbQTeN4mWQbJqSYFT52I2b61W5hZXJ_nQNKg9lvKIEQLvP3_4t5XxMCvtIRZ_Z_enPNqQKbFeXkrjDbXDRp8RQ==]

- Unknown author. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. The world's largest collection of open access research papers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqVeu5UrU-kZV93e6sS0LJFxo9eu4DSOXiuHdxOEs896bljDX9zALopmTYF99QxA_BVXM4r-gXYWs9NablkFewfFyT1lwCNpKlrqXdS262rK6SVEbJriCW2d3QRMhHhk1iWcek-4FGvslMS5_W]

- Li, L., et al. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElp57-pkgCjDfhKa70JTDPJSdrsCOrUWjZoTA7IpHqbMG9PdkJ-HVtUT04NFT3S89zGm1ouQI9LNrxCJovTDytmBrrXrzwiKIhMjH733OPkJyLZ2oIKDxZm6RfidtQkVfglByv]

- Grebenik, E. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB2ZJVQE86Ik_7nnnjk6qYTc3isw7UivIeMr2EKe6UFYo9fPPuFzk3t7kQMOiaQ8l40wfFeEcLhSRlq1_I5Qbxcdv2YSqYqR8V6Gqsi4tJeKguBUaB6a7UoH5q5o4CMsjkQFWV3bTEf16LFPo=]

- Unknown author. (2021). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfdKQp4mEzVBzo7it-qrsKsvpy42tLFwYfcIHL_GQ5D59mcQX4LJwaQL0NBlCW_Pwo3lIvJJN1hNPa-mksRZTXoKzDSUhT_REr9eZ3gSP6OvRODjyHjoUPjERQjlUjMAPvNNY1Q8F_x_A7yWYuiEZvy7c87wD-yKHHiriKJXVK]

- Unknown author. (2025). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0R2NFv7-dLOktlttSsS1je2cHN64iOiWg4bbd5P5gnfPFlg_SEbc2oBZAQASSzTljokMjh5aY47bo44OvyN5kcLtYEHpIqqslz2dK7oVKm6CI-w9IHXUluIw81UpbkFpVv_dYBNSwR6dXWN5OW2M9b8YOd9r10Zv641NxyUbZEkoQVxAzsh30zQtECYrGlZB9PO7O0cuWODuxirNfYdDAYVKnA4MUEwRG2T0Y8SnFSwF1XuqcNMVO8LEeSvLS7cKkCXsh]

- Unknown author. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH56efbmlacZB0fgF_21unt4NEJ47K_ycqLfpisW69ND630HX-Hd1HkbOtF6zaJwbcFOMsxZrj4bxHk_UtGfX3FBGR4nofokYnocEfULxTE0B9yCDyn4zZ27VcoDFoCMaSqKvyEElrkdF84O9eQm5dpEg==]

- Kluwe, L. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro. JoVE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQq6dRbI3u4pSsMpzmcgjMn-dcGGRR8e4QtwYxoiRvuw2EsXA_gLfT61lTxFa-HfM0Z6y3uOyFlVKmbY4GUgv_xyyo7wyXvsy54IegKrggkmZHwVWRl8ZlMLvckPMt-7-fd65aUZA=]

- de Oliveira, R. B., et al. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhkVQ8ez7R04xkI5w6hLfQue0SkMIV9Qe-NG0H0IJyOq8okVf-murc5w44Qewvo6RR2NeZo7-gMGfU231SHUookzMIOrF-VnCggBdyfGHQXR1jByEd8VCKmjmhAX14mkeGxMsFojxDNGhg6OkYdJcR32jpqKLv1kPeZA8=]

- Al-Mokadem, A. S., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PMC - NIH. [https://vertexaisearch.cloud.google.

- Unknown author. (n.d.). Nitroanilines | SCBT. Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqETjZl5meRPUXj1JYHv5LAesEXWNllHc0BbeqOzuBmwtqGqIfOVy1iDFUI-jsPZzGO8SqTu6_nyNbI9sLQOyK6ncB6K9MQQqxjqK7-t-wm1nTtxSM30TY3fQLu1PMT6847mNb]

- Unknown author. (n.d.). 4-Nitroaniline - Wikipedia. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtWms1qjXvu9WGMc9xFbMpDNLleowagwW-isLDgnnetktoKOMlSm-ykCaLeQA1qm8ZI9WDClBaDrRCCwqi3unKQtLtLrG04CRjZNFDtRm_tQqEFE9zsAcMbB2i5Q02IePbRlwCDjTG]

Sources

- 1. Buy 3-(Benzylsulfonyl)-5-nitroaniline | 912772-83-9 [smolecule.com]

- 2. ijesrr.org [ijesrr.org]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Novel research strategies of sulfonamide derivatives [wisdomlib.org]

- 6. openaccesspub.org [openaccesspub.org]

- 7. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 8. sciepub.com [sciepub.com]

- 9. scielo.br [scielo.br]

- 10. scbt.com [scbt.com]

- 11. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 14. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. jcdronline.org [jcdronline.org]

- 19. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 20. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. bmglabtech.com [bmglabtech.com]

- 26. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to 3-(Benzylsulfonyl)-5-nitroaniline and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive review of the current scientific literature on 3-(Benzylsulfonyl)-5-nitroaniline and its analogs. It is intended for researchers, scientists, and drug development professionals interested in the chemical synthesis, biological evaluation, and therapeutic applications of this class of compounds.

Introduction: The Emerging Significance of Sulfonanilides in Medicinal Chemistry

The sulfonanilide scaffold, characterized by a sulfonamide group linked to an aniline moiety, represents a privileged structure in medicinal chemistry. This versatile framework is present in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. The incorporation of a nitro group, as seen in 3-(benzylsulfonyl)-5-nitroaniline, can further enhance the pharmacological profile of these molecules. The electron-withdrawing nature of the nitro group, combined with the structural features of the benzylsulfonyl moiety, imparts unique chemical and biological properties to this class of compounds, making them attractive candidates for drug discovery and development.[1]

This technical guide will delve into the synthesis, chemical reactivity, and multifaceted biological activities of 3-(benzylsulfonyl)-5-nitroaniline and its structurally related analogs. We will explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, with a focus on their underlying mechanisms of action and structure-activity relationships.

Physicochemical Properties of 3-(Benzylsulfonyl)-5-nitroaniline

3-(Benzylsulfonyl)-5-nitroaniline is an organic compound with the molecular formula C₁₃H₁₂N₂O₄S and a molecular weight of 292.31 g/mol .[2] Its chemical structure features a central aniline ring substituted with a benzylsulfonyl group at the 3-position and a nitro group at the 5-position.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O₄S | [2] |

| Molecular Weight | 292.31 g/mol | [2] |

| CAS Number | 912772-83-9 | [2] |

| Appearance | Likely a crystalline solid | Inferred |

The presence of the polar nitro and sulfonyl groups, along with the nonpolar benzyl and aniline rings, suggests a molecule with moderate polarity. The benzylsulfonyl group can enhance solubility in organic solvents and also participate in various chemical reactions.[1]

Synthesis of 3-(Benzylsulfonyl)-5-nitroaniline and Its Analogs

Several synthetic strategies can be employed for the preparation of 3-(benzylsulfonyl)-5-nitroaniline and its analogs. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic rings.

General Synthetic Routes

Three primary approaches for the synthesis of the core structure have been described:[3]

-

Nitration of a Benzylsulfonylaniline Precursor: This method involves the direct nitration of a pre-formed benzylsulfonylaniline. The position of the nitro group is directed by the existing substituents on the aniline ring.

-

Sulfonylation of a Nitroaniline: A nitro-substituted aniline can be reacted with a benzylsulfonyl chloride to form the desired product. This is a versatile method that allows for the introduction of various substituted benzylsulfonyl groups.

-

Coupling Reactions: A direct coupling between benzylsulfonyl chloride and 5-nitroaniline can efficiently yield 3-(benzylsulfonyl)-5-nitroaniline.[3]

A general synthetic workflow is depicted below:

Caption: General synthetic routes to 3-(Benzylsulfonyl)-5-nitroaniline.

Exemplary Synthesis of an Analog: 5-(Ethylsulfonyl)-2-methoxyaniline

A detailed synthesis of the analog 5-(ethylsulfonyl)-2-methoxyaniline has been reported, starting from commercially available 4-methoxybenzene-1-sulfonyl chloride.[4] This multi-step synthesis highlights a practical approach to constructing substituted sulfonanilides.

Experimental Protocol:

-

Step 1: Synthesis of Sodium 4-methoxybenzenesulfinate: 4-Methoxybenzene-1-sulfonyl chloride is reduced using sodium sulfite to yield the corresponding sulfinate.

-

Step 2: Synthesis of 1-(Ethylsulfonyl)-4-methoxybenzene: The sodium sulfinate is then alkylated with ethyl iodide to introduce the ethylsulfonyl group.

-

Step 3: Nitration: The resulting 1-(ethylsulfonyl)-4-methoxybenzene is nitrated using concentrated nitric acid to introduce a nitro group onto the aromatic ring.

-

Step 4: Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine, for example, through catalytic hydrogenation, to afford the final product, 5-(ethylsulfonyl)-2-methoxyaniline.[4]

Biological Activities and Mechanisms of Action

3-(Benzylsulfonyl)-5-nitroaniline and its analogs have demonstrated a range of promising biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

The anticancer potential of sulfonanilide and nitroaniline derivatives is a significant area of research.

Mechanism of Action:

The anticancer activity of this class of compounds is likely multifactorial. One proposed mechanism involves the inhibition of key enzymes essential for cancer cell proliferation and survival. For structurally related benzazole compounds, inhibition of DNA topoisomerase II has been identified as a primary mode of action.[] Topoisomerase II is a critical enzyme involved in DNA replication and transcription; its inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).

Furthermore, some sulfonamide derivatives have been shown to induce cell cycle arrest , often in the G1 phase, and to trigger the intrinsic apoptotic pathway .[6][7] This is often associated with an increased expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[8]

Caption: Proposed anticancer mechanisms of action.

Anticancer Activity Data:

The following table summarizes the in vitro anticancer activity of selected sulfonanilide analogs against various human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 8a (N-ethyl toluene-4-sulfonamide) | HeLa (Cervical) | 10.91 | [9] |

| MDA-MB-231 (Breast) | 19.22 | [9] | |

| MCF-7 (Breast) | 12.21 | [9] | |

| Compound 8b (2,5-Dichlorothiophene-3-sulfonamide) | HeLa (Cervical) | 7.21 | [9] |

| MDA-MB-231 (Breast) | 4.62 | [9] | |

| MCF-7 (Breast) | 7.13 | [9] | |

| Azo-sulfonamide 8h | MCF-7 (Breast) | 0.18 | [10] |

| Azo-sulfonamide 8i | MCF-7 (Breast) | 0.19 | [10] |

| Azo-sulfonamide 8j | MCF-7 (Breast) | 0.21 | [10] |

Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents to be discovered and are still used in the treatment of various bacterial infections.[11]

Mechanism of Action:

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS) , an enzyme crucial for the synthesis of folic acid in bacteria.[][12][13] Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking folic acid synthesis, sulfonamides prevent bacterial growth and replication, acting as bacteriostatic agents .[11] Humans are unaffected by this mechanism as they obtain folic acid from their diet.

Caption: Antimicrobial mechanism of action of sulfonamides.

Anti-inflammatory Activity

Certain sulfonanilide and nitro-containing compounds have demonstrated significant anti-inflammatory properties.

Mechanism of Action:

The anti-inflammatory effects of these compounds are thought to be mediated through the modulation of key inflammatory pathways. One important target is the cyclooxygenase-2 (COX-2) enzyme , which is responsible for the production of pro-inflammatory prostaglandins.[14] Inhibition of COX-2 is a well-established mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs).

Additionally, some nitro-derivatives have been shown to suppress the activation of the NF-κB signaling pathway .[14][15] NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB, these compounds can effectively dampen the inflammatory response.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-(benzylsulfonyl)-5-nitroaniline analogs is highly dependent on their chemical structure. Key structural features that influence activity include:

-

Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring can significantly impact potency and selectivity. The nitro group at the 5-position is believed to contribute to the electronic properties of the molecule and may be involved in interactions with biological targets.

-

The Sulfonyl Linker: The sulfonamide group is a critical pharmacophore, likely involved in hydrogen bonding interactions with target proteins.

-

The Benzyl Group: Modifications to the benzyl ring, such as the introduction of various substituents, can modulate lipophilicity, steric bulk, and electronic properties, thereby influencing biological activity. For instance, in a series of azo-based sulfonamides, the presence of specific substituents on the terminal phenyl ring led to enhanced anticancer activity.[10]

Experimental Protocols

This section provides a general overview of key experimental workflows for evaluating the biological activities of 3-(benzylsulfonyl)-5-nitroaniline and its analogs.

General Workflow for Anticancer Activity Evaluation

Caption: General workflow for anticancer drug discovery.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[8]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

-

96-well plates

-

Complete cell culture medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

3-(Benzylsulfonyl)-5-nitroaniline and its analogs represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a broader range of analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways involved in their biological effects.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.

The continued exploration of the sulfonanilide scaffold holds significant promise for the discovery of novel and effective therapeutic agents for a variety of human diseases.

References

[11] Study.com. Sulfonamide: Mechanism of Action & Uses. Available from: [Link]

[12] MSD Manual Professional Edition. Sulfonamides - Infectious Diseases. Available from: [Link]

[13] Pharmacy 180. Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Available from: [Link]

[16] PubMed. 4-nitro-2-phenoxymethanesulfonanilide (R-805): a chemically novel anti-inflammatory agent. Available from: [Link]

[9] National Institutes of Health. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Available from: [Link]

[6] ResearchGate. Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Request PDF. Available from: [Link]

[17] National Institutes of Health. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available from: [Link]

[18] ResearchGate. Basic protocol to assess preclinical anticancer activity. It can be... Available from: [Link]

[19] Wiadomości Lekarskie. Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase in. Available from: [Link]

[20] Semantic Scholar. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Available from: [Link]

[10] Chemical Methodologies. Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF‑7 Human Breast Cancer Cell L. Available from: [Link]

[21] ResearchGate. Does anyone have a protocol which can help me to determine the anticancer activity. Available from: [Link]

[2] ChemWhat. 3-(benzylsulfonyl)-5-nitroaniline CAS#: 912772-83-9; ChemWhat Code: 1344455. Available from: [Link]

[22] PubMed. Antiinflammatory-antioxidant treatment with a methane sulfonanilide in allergen-induced asthma. Available from: [Link]

[14] MDPI. Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. Available from: [Link]

[23] ResearchGate. N-Benzyl-3-nitroaniline. Available from: [Link]

[7] PubMed. Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells. Available from: [Link]

[15] PubMed. Electrophilic nitro-fatty acids: anti-inflammatory mediators in the vascular compartment. Available from: [Link]

[4] National Institutes of Health. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemwhat.com [chemwhat.com]

- 3. Buy 3-(Benzylsulfonyl)-5-nitroaniline | 912772-83-9 [smolecule.com]

- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemmethod.com [chemmethod.com]

- 11. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 12. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 13. pharmacy180.com [pharmacy180.com]

- 14. mdpi.com [mdpi.com]

- 15. Electrophilic nitro-fatty acids: anti-inflammatory mediators in the vascular compartment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-nitro-2-phenoxymethanesulfonanilide (R-805): a chemically novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]

- 20. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Antiinflammatory-antioxidant treatment with a methane sulfonanilide in allergen-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling, and Storage of 3-(Benzylsulfonyl)-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract